molecular formula C16H23N3O3 B2415330 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 941902-34-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea

Cat. No.: B2415330
CAS No.: 941902-34-7
M. Wt: 305.378
InChI Key: WGTLQMWPPJMWGA-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of methoxyethyl and methoxypropyl groups attached to the indole ring, which may influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized through various methods such as Fischer indole synthesis.

    Functionalization: The indole core is then functionalized with the methoxyethyl and methoxypropyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides and base catalysts.

    Urea Formation: The final step involves the formation of the urea linkage. This can be accomplished by reacting the functionalized indole with an isocyanate or by using a urea derivative in the presence of a suitable catalyst.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This may lead to the formation of oxidized derivatives with altered biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different chemical properties.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its mechanism of action and efficacy in various disease models.

    Biological Studies: The compound is used as a tool to study biological processes and pathways. It may serve as a probe to investigate the role of specific proteins or enzymes in cellular functions.

    Chemical Biology: The compound is employed in chemical biology to explore the interactions between small molecules and biological macromolecules. It can be used to identify potential drug targets and develop new therapeutic agents.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or receptors, resulting in altered cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:

    1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-3-(3-hydroxypropyl)urea: This compound has hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.

    1-(1-(2-ethyl)-1H-indol-3-yl)-3-(3-propyl)urea: This compound lacks the methoxy groups, which may affect its solubility and reactivity.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methyl)urea: This compound has a methyl group instead of a methoxypropyl group, which may influence its biological activity and pharmacokinetics.

The presence of methoxyethyl and methoxypropyl groups in this compound may confer unique properties, such as increased solubility, enhanced binding affinity to molecular targets, and improved pharmacokinetic profile.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methoxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-21-10-5-8-17-16(20)18-14-12-19(9-11-22-2)15-7-4-3-6-13(14)15/h3-4,6-7,12H,5,8-11H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTLQMWPPJMWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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